molecular formula C11H11NO3 B3278146 6-Ethoxy-1h-indole-5-carboxylic acid CAS No. 672293-18-4

6-Ethoxy-1h-indole-5-carboxylic acid

Cat. No.: B3278146
CAS No.: 672293-18-4
M. Wt: 205.21 g/mol
InChI Key: JTCBZWJMUSDBPO-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-indole-5-carboxylic acid (CAS 672293-18-4) is a high-purity, synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol [ citation 1 ]. Its structure consists of an indole scaffold substituted with an ethoxy group at the 6-position and a carboxylic acid functional group at the 5-position. The indole nucleus is a privileged scaffold in drug discovery, known for its widespread presence in biologically active compounds and natural products [ citation 8 ]. Derivatives of indole, such as this compound, are frequently investigated for their diverse biological potential, which can include antiviral, anti-inflammatory, anticancer, and antimicrobial activities [ citation 8 ]. The carboxylic acid group allows for further synthetic modification into various amides and esters, while the ethoxy substituent can influence the molecule's electronic properties and binding affinity to biological targets, making this compound a versatile building block for the synthesis of novel chemical libraries . Physical-Chemical Data: Predicted Boiling Point: 434.0 ± 25.0 °C Predicted Density: 1.324 ± 0.06 g/cm 3 Predicted pKa: 4.43 ± 0.30 [ citation 1 ] This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

6-ethoxy-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-10-6-9-7(3-4-12-9)5-8(10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCBZWJMUSDBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C=CNC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

6-Ethoxy-1h-indole-5-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications :

  • Antiviral Activity : Preliminary studies suggest that 6-Ethoxy-1H-indole-5-carboxylic acid may exhibit antiviral properties, making it a candidate for further investigation in antiviral drug development.
  • Anti-inflammatory Effects : Research indicates that derivatives of indole, including this compound, may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Indole derivatives are widely studied for their anticancer activities. This compound is being investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in cancer cells .

Agricultural Applications

Indole derivatives have been explored for their roles as plant growth regulators. The potential use of this compound in agriculture could involve:

  • Plant Growth Promotion : Compounds like this may enhance growth and yield in certain crops by acting as growth hormones or signaling molecules .

Industrial Applications

The versatility of indole derivatives extends to industrial uses:

  • Dyes and Fragrances : this compound can serve as a precursor in the synthesis of dyes and fragrances due to its stable aromatic structure.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various indole derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HCT-116). The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

Mechanism of Action

The mechanism of action of 6-Ethoxy-1h-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical behavior of indole derivatives is highly sensitive to substituent positions and functional groups. Key analogs include:

Table 1: Structural Comparison of Selected Indole Carboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Properties/Activities Reference
6-Ethoxy-1H-indole-5-carboxylic acid 6-OEt, 5-COOH C₁₁H₁₁NO₃ 205.21 Not provided Target compound; ethoxy enhances lipophilicity -
6-Chloro-1H-indole-5-carboxylic acid 6-Cl, 5-COOH C₉H₆ClNO₂ 195.6 256935-86-1 Halogenation may improve binding affinity
7-Methoxy-1H-indole-3-carboxylic acid 7-OMe, 3-COOH C₁₀H₉NO₃ 191.18 128717-77-1 mp 199–201°C; altered electronic effects
1-Methyl-1H-indole-5-carboxylic acid 1-Me, 5-COOH C₁₀H₉NO₂ 175.18 186129-25-9 Methylation at N1 alters ring reactivity
7-Methyl-1H-indole-5-carboxylic acid 7-Me, 5-COOH C₁₀H₉NO₂ 175.18 180624-00-4 Methyl at 7-position may hinder steric access
Ethyl 5-methoxyindole-2-carboxylate 5-OMe, 2-COOEt C₁₂H₁₃NO₃ 219.24 Not provided Ester group improves membrane permeability

Physicochemical Properties

  • Melting Points :

    • 7-Methoxy-1H-indole-3-carboxylic acid: 199–201°C .
    • 1-Methyl-1H-indole-5-carboxylic acid: 221–223°C .
      Higher melting points in methylated derivatives suggest stronger crystal lattice interactions.
  • Solubility :

    • Ethyl esters (e.g., Ethyl 5-methoxyindole-2-carboxylate) are more lipid-soluble than carboxylic acids, favoring cellular uptake .

Biological Activity

6-Ethoxy-1H-indole-5-carboxylic acid is a notable derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

The compound is characterized by the following properties:

  • IUPAC Name : this compound
  • Molecular Formula : C11H11NO3
  • CAS Number : 672293-18-4

Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. These compounds can interact with viral proteins, potentially inhibiting their replication. Specific studies have shown that modifications in the indole structure can enhance antiviral efficacy against various viruses.

Anti-inflammatory Effects

Indole derivatives are also studied for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the carboxylic acid group in this compound may contribute to its ability to modulate inflammatory pathways.

Anticancer Potential

The anticancer properties of indoles have been widely investigated. This compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This compound's ability to inhibit tumor growth has been supported by in vitro studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to modulation of their activity. For instance, it may act as an inhibitor of certain kinases involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Indole-3-acetic acid Plant growth regulator; involved in cell elongationAuxin receptor binding
Indole-3-carbinol Anticancer properties; induces apoptosisModulation of gene expression
5-Hydroxyindoleacetic acid Metabolite of serotonin; important biomarker in diagnosticsInvolvement in serotonin metabolism

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that indole derivatives could inhibit viral replication by interfering with viral enzyme activity. The structural modifications in compounds like this compound were linked to enhanced antiviral effects against specific viruses, including influenza and HIV .
  • Anti-inflammatory Effects : Research highlighted the anti-inflammatory potential of indole derivatives in models of acute inflammation. The compound was shown to reduce edema and levels of pro-inflammatory cytokines .
  • Anticancer Studies : In vitro studies on various cancer cell lines revealed that this compound induced significant apoptosis and inhibited cell proliferation. This was associated with the downregulation of anti-apoptotic proteins .

Q & A

Q. How can researchers design an efficient synthetic route for 6-Ethoxy-1H-indole-5-carboxylic acid?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For example, starting from 6-bromo-1H-indole-5-carboxylic acid, ethoxy groups can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions. Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical to improve yield. Purification methods like column chromatography (e.g., ethyl acetate/hexane systems) and recrystallization are recommended for isolating intermediates . Hudyma et al. (2006) demonstrated similar strategies for indolecarboxylic acid derivatives using palladium catalysts and protecting group chemistry .

Q. What analytical techniques are suitable for characterizing the physicochemical properties of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the ethoxy group and carboxylic acid moiety. Infrared (IR) spectroscopy can identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity and molecular weight validation. Note that some physical properties (e.g., melting point, solubility) may require experimental determination due to limited existing data .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors like elevated temperature (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC or LC-MS to identify decomposition products. If data is unavailable, reference stability protocols for structurally similar indole derivatives (e.g., 5-methoxyindole-2-carboxylate esters), which suggest stable storage in inert atmospheres at –20°C .

Advanced Research Questions

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinities to target proteins (e.g., enzymes or receptors). Compare results with experimental bioactivity data from analogs (e.g., 6-methoxy or 5-fluoroindole derivatives) to validate predictions. Adjust substituents (e.g., ethoxy vs. methoxy) to optimize steric and electronic effects .

Q. What strategies resolve contradictions in reported biological activities of indolecarboxylic acid derivatives?

  • Methodological Answer : Systematically replicate studies under standardized conditions (e.g., cell lines, assay protocols). For example, discrepancies in cytotoxicity data may arise from differences in cell permeability or metabolic stability. Use isotopic labeling (e.g., ¹⁴C) to track compound uptake and metabolism. Cross-reference findings with structural analogs (e.g., 6-chloroindole-3-carboxylic acid) to identify substituent-specific trends .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Methodological Answer : Screen solvents (e.g., DMSO, ethanol) and anti-solvents (e.g., water) using vapor diffusion or slow evaporation techniques. Adjust pH to deprotonate the carboxylic acid group, enhancing crystallinity. Analyze crystal packing with software like Mercury to identify hydrogen-bonding networks. For challenging cases, co-crystallization with co-formers (e.g., amines) may improve lattice stability .

Q. What in vitro and in vivo models are appropriate for evaluating the toxicological profile of this compound?

  • Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) to assess mutagenicity and MTT assays in mammalian cell lines (e.g., HepG2) for acute toxicity. For in vivo studies, use rodent models to measure LD₅₀ and organ-specific effects. Note that existing data for similar compounds (e.g., 5-trifluoromethoxyindole) indicate no carcinogenicity per IARC/NTP guidelines, but compound-specific testing is essential .

Q. How can reaction conditions be tailored to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., excess ethoxy reagent) and employ catalysts like Pd(OAc)₂ for coupling reactions. Monitor reaction progress with TLC or in-situ IR. For purification, use preparative HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to isolate the target compound from regioisomers .

Methodological Considerations

  • Data Gaps : Physical properties (e.g., solubility, pKa) for this compound are scarce; experimental determination is advised .
  • Safety Protocols : Use NIOSH-approved respirators (P95 filters) and chemical-resistant gloves during synthesis to mitigate exposure risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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